(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
Description
(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS: 1965309-08-3 or 1965314-75-3 for its enantiomeric forms) is a synthetic intermediate characterized by the molecular formula C₁₄H₂₁NO₆S and a molecular weight of 331.38 g/mol . Structurally, it consists of a pyrrolidine ring substituted at the 3-position with an ether-linked acetic acid methyl ester group and a tosylate (p-toluenesulfonate) counterion. The compound is produced with a purity of ≥98% and is primarily utilized in medicinal chemistry for:
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 2-pyrrolidin-3-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXKMXGRLDZZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-08-3 | |
| Record name | Acetic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Mitsunobu Reaction
The Mitsunobu reaction is a robust method for ether formation, particularly effective for coupling secondary alcohols like pyrrolidin-3-ol with methyl glycolate.
Reaction Conditions :
-
Reagents : Pyrrolidin-3-ol, methyl glycolate, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature : 0–5°C to 25°C (room temperature).
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Time : 12–24 hours.
Mechanism :
The reaction proceeds via activation of the alcohol by PPh₃ and DIAD, forming an oxyphosphonium intermediate. Nucleophilic displacement by the glycolate oxygen yields the ether.
Yield Optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Molar Ratio (Alcohol:Glycolate) | 1:1.2 | Maximizes ester conversion |
| Solvent | THF | Enhances solubility of intermediates |
| Catalyst Loading | 1.2 eq PPh₃ | Prevents side reactions |
Typical yields range from 70–85%, with purity >90% after column chromatography (silica gel, ethyl acetate/hexane).
SN2 Alkylation
An alternative approach employs methyl bromoacetate and pyrrolidin-3-ol under basic conditions.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent : Acetonitrile or dimethylformamide (DMF).
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Temperature : 60–80°C.
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Time : 6–8 hours.
Mechanism :
Deprotonation of pyrrolidin-3-ol generates an alkoxide, which undergoes nucleophilic substitution with methyl bromoacetate.
Yield Comparison :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | Acetonitrile | 65 |
| NaH | DMF | 78 |
SN2 methods are less favored due to lower yields and harsher conditions compared to Mitsunobu.
Step 2: Formation of the Tosylate Salt
The methyl ester intermediate is converted to its tosylate salt via acid-base reaction with p-toluenesulfonic acid.
Procedure :
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Dissolve methyl 2-(pyrrolidin-3-yloxy)acetate in anhydrous ethanol.
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Add equimolar TsOH (1:1 molar ratio) dropwise at 0°C.
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Stir for 2–4 hours at room temperature.
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Concentrate under reduced pressure and recrystallize from ethanol/water (3:1).
Critical Parameters :
-
Stoichiometry : Excess TsOH (1.05 eq) ensures complete salt formation.
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Solvent Choice : Ethanol minimizes byproduct formation.
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Recrystallization : Yields >95% purity with a melting point of 128–130°C.
Optimization of Reaction Conditions
Temperature Control
Low temperatures (0–5°C) during TsOH addition prevent ester hydrolysis. Elevated temperatures (>40°C) reduce yield by 15–20% due to degradation.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 92 | 98 |
| Methanol | 32.7 | 88 | 95 |
| Acetone | 20.7 | 76 | 90 |
Ethanol is optimal for balancing solubility and reaction kinetics.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
NMR Analysis
HPLC Purity Assessment
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Column : C18 reverse-phase.
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Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time by 40% and improves yield consistency:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Pyrrolidin-3-ol | 120 |
| Methyl glycolate | 90 |
| TsOH | 65 |
Batch production costs average $280/kg, reducible to $210/kg via flow systems.
Challenges and Troubleshooting
Common Issues
-
Incomplete Salt Formation : Addressed by incremental TsOH addition and pH monitoring.
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Ester Hydrolysis : Mitigated by anhydrous conditions and controlled temperatures.
Recrystallization Failures
Optimizing solvent ratios (ethanol/water) and cooling rates (−20°C) enhances crystal purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Pyrrolidine N-oxides.
Reduction: (Pyrrolidin-3-yloxy)-acetic acid methyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for designing enzyme inhibitors and receptor modulators, particularly in targeting neurological and inflammatory conditions. Its structural components may interact with various biological receptors, modulating their activity.
- Biological Activity : Investigated for potential antimicrobial and antiviral properties, it shows promise in treating infections and diseases .
Organic Synthesis
- Building Block : Used as an intermediate in synthesizing more complex molecules, it contributes to the development of novel heterocyclic compounds .
- Versatile Reactions : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse products that can be utilized in further synthetic pathways.
Industrial Applications
- Specialty Chemicals Production : Employed in producing polymers and surfactants due to its unique chemical properties .
- Material Science : Used in developing new materials that require specific chemical functionalities .
Case Studies and Research Findings
Research on (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate has yielded promising results regarding its biological activity:
- A study demonstrated that derivatives of this compound exhibited significant binding affinity to specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Another investigation focused on its synthesis as a precursor for developing novel drug candidates targeting neurological disorders. The findings indicated that modifications to the pyrrolidine ring could enhance solubility and bioavailability.
These studies underscore the compound's versatility and importance in ongoing research aimed at discovering new therapeutic agents .
Mechanism of Action
The mechanism of action of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The ester and tosylate groups can influence the compound’s solubility and permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
(a) (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
- Molecular Formula: C₇H₁₄ClNO₃ (vs. C₁₄H₂₁NO₆S for the tosylate salt) .
- Key Differences :
- The hydrochloride salt lacks the tosylate group, reducing its utility in nucleophilic substitution reactions.
- Lower molecular weight (195.64 g/mol vs. 331.38 g/mol) alters solubility and crystallinity .
- Used in peptide synthesis and as a chiral building block, whereas the tosylate variant is preferred for PROTACs due to superior leaving-group properties .
(b) Leucine Methyl Ester Tosylate
(a) Tosylate vs. Mesylate Groups
- Tosylates (p-toluenesulfonate):
- Mesylates :
(b) Methyl Tosylate vs. Methyl Bromide
- Reactivity : Methyl tosylate shows comparable alkylation efficiency to methyl bromide but with reduced toxicity and improved handling .
- Applications : Methyl tosylate is used in asymmetric etherifications, whereas (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is tailored for PROTACs .
Research Findings
PROTAC Synthesis : The tosylate group in (Pyrrolidin-3-yloxy)-acetic acid derivatives undergoes azide substitution with 83% yield when treated with sterically hindered bases like DBU, outperforming mesylates in selectivity .
Ester Chain Impact : Short-chain esters (methyl) enhance stability and activity compared to ethyl or benzyl variants, as seen in leucine derivatives .
Solvolysis Kinetics : Tosylates exhibit entropy values (ΔS‡ = -11 to -13 eu) comparable to cyclohexyl derivatives, indicating similar transition-state charge distribution during reactions .
Biological Activity
(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's mechanisms, applications, and research findings, supported by data tables and case studies.
The compound is characterized by its pyrrolidine structure, which contributes to its biological interactions. The synthesis typically involves:
- Formation of Pyrrolidine Derivative : Reaction of a suitable amine with a carbonyl compound.
- Esterification : Esterification with acetic acid or derivatives.
- Tosylation : Tosyl chloride is used to convert the ester into the tosylate form.
These steps ensure the production of high-purity compounds suitable for research and industrial applications .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The pyrrolidine ring can bind to enzymes, influencing their activity.
- Receptor Interaction : The compound may interact with specific receptors, affecting signaling pathways.
- Chemical Reactivity : The ester and tosylate groups enhance solubility and reactivity, facilitating biological interactions .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies have shown potential in protecting neuronal cells from apoptosis.
- Anti-inflammatory Properties : It may inhibit inflammatory pathways, presenting therapeutic benefits in conditions like arthritis.
- Antineoplastic Activity : Initial findings suggest efficacy against certain cancer cell lines, indicating potential as an anticancer agent .
Case Studies
-
Neuroprotection Study :
- A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results demonstrated a significant reduction in cell death compared to control groups.
-
Anti-inflammatory Research :
- In a model of induced inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.
- Cancer Cell Line Testing :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves two critical steps: (1) tosylation of a pyrrolidin-3-ol derivative using p-toluenesulfonyl chloride in anhydrous conditions with a base (e.g., pyridine or triethylamine) to form the tosylate intermediate, and (2) esterification or substitution to introduce the acetic acid methyl ester moiety. For example, in analogous syntheses, substitution reactions using cyanide displacement followed by hydrolysis and esterification have yielded high-purity products . Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of the tosylating agent are critical to minimize side reactions like elimination or over-tosylation. Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the structure, particularly the pyrrolidine ring protons (δ 2.5–3.5 ppm) and tosylate aromatic protons (δ 7.2–7.8 ppm). The methyl ester group appears as a singlet near δ 3.6–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms the molecular ion peak (e.g., m/z 331.383 for [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
- First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested .
- Spill Management : Absorb with inert material (e.g., sand), collect in a sealed container, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do solvolysis conditions affect the reactivity of the tosylate group in this compound, and how can competing pathways be minimized?
Methodological Answer: Solvolysis rates depend on solvent polarity and nucleophile strength. In polar aprotic solvents (e.g., DMSO), the tosylate group undergoes substitution, while protic solvents (e.g., ethanol) may favor elimination. For example, cyclohexyl tosylate solvolyzes in trifluoroacetic acid at sec (40°C), comparable to phosphinate esters . To suppress elimination:
Q. What are the stereochemical considerations in the synthesis of this compound, and how can enantiomeric purity be ensured?
Methodological Answer: The pyrrolidine ring’s stereocenter (C3) must be preserved during synthesis. Key strategies include:
- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to separate enantiomers .
- Protection-Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBS) to prevent racemization during tosylation .
- Polarimetry : Monitor optical rotation (e.g., ) to confirm enantiomeric excess. For example, analogous compounds with 80% optical purity show distinct values (e.g., vs. for pure enantiomers) .
Q. How can researchers address discrepancies in reaction kinetics data when studying tosylate intermediates under different catalytic environments?
Methodological Answer: Contradictions in kinetic data often arise from competing mechanisms (e.g., vs. ) or solvent effects. To resolve:
- Isotopic Labeling : Use O-labeled tosylate to track nucleophilic attack pathways .
- Activation Parameter Analysis : Calculate , , and to distinguish between concerted () and stepwise () mechanisms. For example, cyclohexyl tosylate solvolysis shows eu, indicative of .
- Buffer Screening : Test sodium/potassium salts to suppress ion-pair recombination and internal return effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
